Dicyclohexyl maleate
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Overview
Description
Dicyclohexyl maleate is an organic compound with the molecular formula C₁₆H₂₄O₄. It is an ester derived from maleic acid and cyclohexanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl maleate typically involves a two-step process:
Reaction of Maleic Acid with Cyclohexylamine: Maleic acid reacts with cyclohexylamine to form cyclohexyl maleate.
Transesterification: Cyclohexyl maleate undergoes transesterification with excess cyclohexanol to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl maleate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Dicyclohexyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dicyclohexyl maleate involves its interaction with specific molecular targets and pathways. It can act as a reactant or catalyst in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexyl malonate: Similar in structure but differs in the functional groups attached to the cyclohexyl rings.
Dicyclohexyl fumarate: Another ester of maleic acid but with different chemical properties.
Uniqueness
Dicyclohexyl maleate is unique due to its specific ester linkage and the presence of cyclohexyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
621-13-6 |
---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
dicyclohexyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H24O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h11-14H,1-10H2/b12-11- |
InChI Key |
BLKQQTCUGZJWLN-QXMHVHEDSA-N |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C=C\C(=O)OC2CCCCC2 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C=CC(=O)OC2CCCCC2 |
physical_description |
Liquid |
Origin of Product |
United States |
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